SCH-202676氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

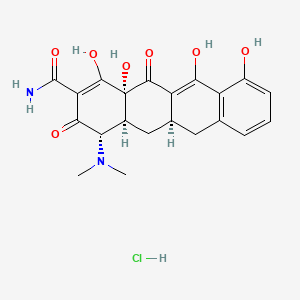

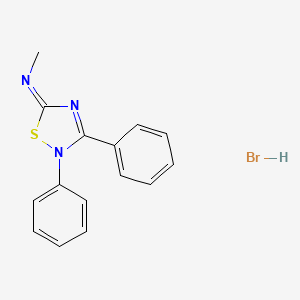

SCH-202676 hydrobromide is a novel thiadiazole compound . It has been identified as an inhibitor of both agonist and antagonist binding to a number of G protein-coupled receptors (GPCRs) . GPCRs play a central role in the recognition and signal transduction of hormones and neurotransmitters .

Molecular Structure Analysis

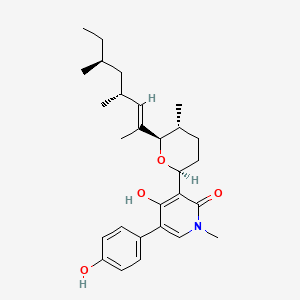

The molecular formula of SCH-202676 hydrobromide is C15H14BrN3S . Its molecular weight is 348.27 (anhydrous) . It is supplied as a yellow solid .Chemical Reactions Analysis

SCH-202676 hydrobromide is a sulphydryl-reactive compound . It inhibits a variety of GPCRs including adenosine, opioid, muscarinic, adrenergic and dopaminergic receptors .Physical And Chemical Properties Analysis

SCH-202676 hydrobromide is a yellow solid . Its melting point is between 240.0-240.8 °C . It is soluble in DMSO (40 mg/ml) but insoluble in water .科学研究应用

G Protein-Coupled Receptor Studies

SCH-202676 hydrobromide is used in studies involving G protein-coupled receptors (GPCRs) . It has been shown to modulate radioligand binding to various GPCRs . This modulation is G-protein independent and is both selective and reversible .

Opioid Receptor Research

This compound inhibits the binding of both agonists and antagonists to human μ-, δ-, and κ-opioid receptors . This makes it useful in studying the function and regulation of these receptors.

Adrenergic Receptor Research

SCH-202676 hydrobromide also inhibits α- and β-adrenergic receptors . These receptors are critical in the sympathetic nervous system, so this compound can be used to study their role in various physiological processes.

Muscarinic Receptor Research

The compound inhibits muscarinic M1 and M2 receptors . These receptors are part of the parasympathetic nervous system, and this compound can help in studying their function and regulation.

Dopaminergic Receptor Research

SCH-202676 hydrobromide inhibits dopaminergic D1 and D2 receptors . These receptors play a key role in the reward system of the brain, and this compound can be used to study their function and dysregulation in conditions like addiction and Parkinson’s disease.

Mechanism of Inhibition

Some reports indicate that the mechanism of inhibition by SCH-202676 hydrobromide involves thiol modification rather than allosteric modulation . This provides a unique perspective on the regulation of GPCRs and can be a focus of further research.

Allosteric Modulation of GPCRs

SCH-202676 hydrobromide acts as an allosteric agonist and antagonist of GPCRs . This dual role makes it a valuable tool in studying the complex regulation of these receptors.

作用机制

SCH-202676 hydrobromide inhibits radioligand binding to a number of structurally-distinct, heterologously-expressed GPCRs . It does not inhibit binding of the radioligand to the epidermal growth factor receptor, a receptor tyrosine kinase that is not G protein coupled . SCH-202676 hydrobromide had no direct effect on G protein activity, and its inhibitory effects were reversible .

安全和危害

属性

IUPAC Name |

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYGOWVFDGULLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017393 |

Source

|

| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SCH-202676 hydrobromide | |

CAS RN |

265980-25-4 |

Source

|

| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide](/img/structure/B610660.png)

![3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide](/img/structure/B610661.png)

![Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate](/img/structure/B610666.png)

![N-[2-(Acetylthio)benzoyl]-beta-alaninamide](/img/structure/B610676.png)